

Application Notes and Protocols for DG-75 Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The DG-75 cell line, derived from a human B-lymphocyte from a patient with Burkitt's lymphoma, is a critical in vitro model for immunology and cancer research. These suspension cells are characterized by their IgM-kappa immunoglobulin surface expression and the absence of the Epstein-Barr virus (EBV) genome. This document provides detailed protocols for the standardized culture and maintenance of the DG-75 cell line to ensure reproducibility and accuracy in experimental outcomes.

Cell Line Characteristics



Characteristic	Description
Cell Type	B lymphocyte
Organism	Human (Homo sapiens)
Tissue Source	Pleural effusion
Disease	Burkitt's lymphoma
Growth Properties	Suspension
Biosafety Level	2
Depositor	H. Ben-Bassat
Year of Origin	1975[1]
Doubling Time	Approximately 20 to 24 hours[1]

I. Cell Culture Protocols Required Materials

- DG-75 cells (e.g., ATCC® CRL-2625™)
- · Complete Growth Medium:
 - ATCC-formulated RPMI-1640 Medium (e.g., ATCC® 30-2001)[1]
 - Fetal Bovine Serum (FBS), heat-inactivated, to a final concentration of 10% (e.g., ATCC® 30-2020)[1]
- Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
- Trypan Blue solution (0.4%)
- Cryopreservation Medium: 95% complete growth medium, 5% DMSO (cell culture grade, e.g., ATCC® 4-X)[1]
- 70% Ethanol



- Sterile cell culture flasks (e.g., T-25, T-75)
- Sterile centrifuge tubes (15 mL, 50 mL)
- Incubator: 37°C, 5% CO₂, ≥95% humidity[2]
- Biological safety cabinet (Class II)
- Water bath, 37°C
- Centrifuge
- Hemocytometer or automated cell counter
- Microscope

Thawing and Establishing Cultures

Proper technique during the initial thawing of cryopreserved cells is critical for viability.

- Prior to thawing, place a culture flask containing the required amount of complete growth medium in a 37°C incubator for at least 15 minutes to allow the medium to reach its normal pH (7.0 to 7.6).
- Rapidly thaw the cryovial by gentle agitation in a 37°C water bath. Thawing should take approximately 2 minutes.
- Once thawed, decontaminate the vial by spraying with 70% ethanol.
- Aseptically transfer the contents of the vial to a centrifuge tube containing 9.0 mL of prewarmed complete growth medium.
- Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
- Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a labeled culture flask (e.g., T-25 or T-75).



• Incubate at 37°C in a 5% CO2 incubator.

Routine Maintenance and Subculturing

DG-75 cells grow in suspension and should be maintained at a density between 3 x 10^5 and 3 x 10^6 viable cells/mL.[1]

- Monitor cell density and viability every 2 to 3 days using a microscope and Trypan Blue exclusion.
- To maintain the culture, add fresh, pre-warmed complete growth medium every 2 to 3 days to bring the cell density back within the optimal range.[1]
- Alternatively, for subculturing, transfer the cell suspension to a sterile centrifuge tube.
- Centrifuge at 125 x g for 5 to 7 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium at a seeding density of 3 to 5 x 10⁵ viable cells/mL.[1]
- Dispense the appropriate volume of the cell suspension into new, labeled culture flasks.

Cryopreservation

For long-term storage, it is recommended to cryopreserve cells at a low passage number.

- Prepare a cell suspension from a healthy, actively growing culture.
- Determine the cell density and viability. You will need a final cell concentration of 1 x 10^6 to 1 x 10^7 cells/mL for freezing.
- Centrifuge the required volume of cell suspension at 125 x g for 5 to 7 minutes.
- Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with 5% DMSO) to the desired final cell concentration.[1]
- Aliquot 1 mL of the cell suspension into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.



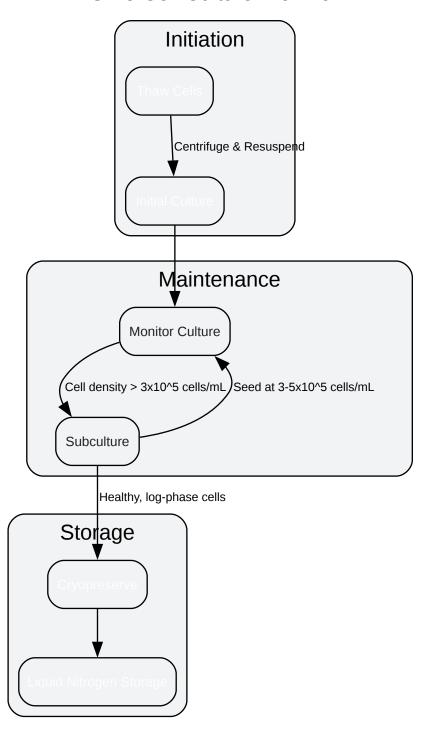
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen (below -130°C).
 [3] Note: Storage at -70°C will result in a loss of viability.

II. Experimental Workflows and Diagrams DG-75 Cell Culture Workflow

The following diagram illustrates the standard workflow for maintaining DG-75 cells in culture.



DG-75 Cell Culture Workflow



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Caption: Workflow for DG-75 cell culture.



III. Quality Control

- Mycoplasma Testing: Regularly test cultures for mycoplasma contamination. A contaminated culture was previously cured with BM Cycline.[1]
- Cell Authentication: Periodically verify the identity of the cell line using methods such as Short Tandem Repeat (STR) analysis.

IV. Note on "DG70 Treatment"

Initial searches for a standard protocol for "**DG70** treatment" in the context of DG-75 cells did not yield specific results for a compound or treatment with this designation. It is possible that "**DG70**" may be an internal laboratory identifier, a novel compound not yet widely published, or a typographical error. Researchers are advised to verify the identity of any treatment compound and to establish optimal concentrations and treatment times empirically through dose-response and time-course experiments.

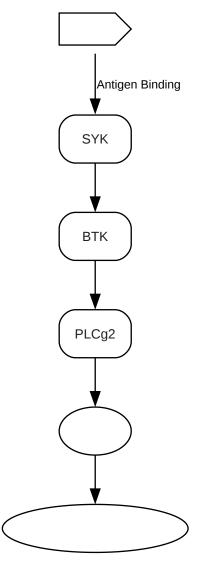
For general guidance on treating B-cell lymphoma cell lines, one could refer to established protocols for drugs commonly used in lymphoma treatment, such as CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone) or rituximab-based regimens, adapting concentrations for in vitro use.[4][5][6][7][8]

V. General Signaling Pathway in B-Cell Lymphoma

The following diagram provides a simplified overview of a common signaling pathway implicated in B-cell lymphomas, which may be relevant for studying the effects of novel treatments on DG-75 cells.



Simplified B-Cell Receptor Signaling



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Caption: Simplified B-Cell Receptor signaling pathway.

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